molecular formula C10H9ClN2 B12952717 2-(2-chlorophenyl)-5-methyl-1H-imidazole

2-(2-chlorophenyl)-5-methyl-1H-imidazole

Cat. No.: B12952717
M. Wt: 192.64 g/mol
InChI Key: SFAJCTXQFYRELK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-1H-imidazole (CAS: 14225-76-4) is an imidazole derivative featuring a 2-chlorophenyl group at position 2 and a methyl group at position 5 of the imidazole ring. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol. The compound is characterized by its planar heterocyclic core, which enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking . This structure is of interest in pharmaceutical and materials science due to the electron-withdrawing chlorine atom, which enhances stability and influences reactivity .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)

InChI Key

SFAJCTXQFYRELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-methyl-1H-imidazole typically involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-(2-chlorophenyl)-1,3-diketone with ammonium acetate under acidic conditions .

Industrial Production Methods

Industrial production methods for 2-(2-chlorophenyl)-5-methyl-1H-imidazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of imidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Compound Name Substituents (Positions) Key Features References
2-(2-Chlorophenyl)-5-methyl-1H-imidazole 2-ClPh (2), -CH₃ (5) Electron-withdrawing Cl enhances stability; methyl improves lipophilicity
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole 4-ClPh (2), -CH₃ (5), fused benzene Benzimidazole core increases aromaticity; altered bioavailability
2-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole Multiple halogen and aryl groups Enhanced steric hindrance; potential for multi-target interactions
1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol 3-ClPh (1), -SH (2) Thiol group introduces acidity; redox-active site
4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole 2,4-Cl₂Ph (4), 4-FPh (2), -CH₃ (5) Halogen diversity impacts dipole moment and crystal packing
Key Observations:
  • Functional Groups : Thiol-containing derivatives (e.g., ) display distinct reactivity, such as disulfide bond formation, absent in the target compound.

Physicochemical and Spectral Properties

  • Melting Points : Derivatives with multiple halogens (e.g., 2,4-dichlorophenyl in ) show higher melting points (>200°C) due to increased intermolecular forces, compared to the target compound (~180°C inferred from analogs).
  • Solubility : The methyl group in 2-(2-chlorophenyl)-5-methyl-1H-imidazole enhances lipophilicity (logP ~2.5), whereas sulfonic acid derivatives (e.g., ) are water-soluble.
  • Spectral Data : NMR shifts for the target compound’s aromatic protons align with 1H-imidazole analogs (δ 7.2–7.4 ppm), distinct from benzimidazoles (δ 7.5–8.0 ppm) .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The target compound’s 2-chlorophenyl group induces C–H···Cl interactions, distinct from the N–H···N hydrogen bonds in 5-methylbenzimidazole .
  • Comparison with 4-(2,4-Dichlorophenyl) Derivative : The dichloro analog forms denser crystal lattices (density ~1.45 g/cm³) due to halogen-halogen interactions, unlike the target’s Cl···π contacts .

Biological Activity

2-(2-Chlorophenyl)-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The imidazole ring is a core structure in many biologically active compounds, and derivatives of imidazole have been studied for their anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The chemical structure of 2-(2-chlorophenyl)-5-methyl-1H-imidazole can be represented as follows:

C10H8ClN3\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}_3

This compound features a chlorophenyl group and a methyl group attached to the imidazole ring, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of imidazole derivatives to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Imidazoles are known for their effectiveness against a range of bacterial and fungal pathogens.
  • Antiviral Effects : Some studies have highlighted the antiviral properties of certain imidazole derivatives against viruses like DENV-2 (Dengue virus).

Anticancer Activity

Imidazole derivatives, including 2-(2-chlorophenyl)-5-methyl-1H-imidazole, have shown promising results in anticancer research. For instance, compounds related to this structure were tested against various cancer cell lines, revealing significant inhibition of cell growth.

Case Study: Antitumor Activity

A study evaluated a series of imidazole derivatives against human cancer cell lines. The results showed that:

  • IC50 values ranged from 2.38 µM to 8.13 µM for different imidazole compounds.
  • The most active compounds displayed substantial cytotoxicity against cervical and bladder cancer cell lines.
CompoundCell LineIC50 (µM)
4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)SISO (cervical)2.38
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)RT-112 (bladder)3.77

Antimicrobial Properties

Imidazoles are also recognized for their antimicrobial properties. Research has shown that 2-(2-chlorophenyl)-5-methyl-1H-imidazole exhibits activity against various microbial strains.

Antimicrobial Activity Assessment

In vitro studies assessed the efficacy of several imidazole derivatives against common pathogens. The findings revealed:

  • Effective inhibition of bacterial growth at specific concentrations.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

Antiviral Effects

The antiviral potential of imidazoles has gained attention, particularly regarding their ability to inhibit viral replication.

Case Study: Inhibition of DENV-2

A notable study investigated the inhibitory effects of imidazole derivatives on DENV-2 replication:

  • The compound demonstrated an IC50 value of 34.42 µg/mL , indicating effective antiviral activity.
CompoundVirusIC50 (µg/mL)
Zinc(II)-2,4,5-triphenyl-1H-imidazoleDENV-234.42

The biological activities of 2-(2-chlorophenyl)-5-methyl-1H-imidazole can be attributed to its interaction with cellular targets:

  • Inhibition of Tubulin Polymerization : Certain imidazoles disrupt microtubule formation, leading to apoptosis in cancer cells.
  • Interference with Viral Replication : By inhibiting viral enzymes or altering host cell pathways, imidazoles can prevent viral proliferation.

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